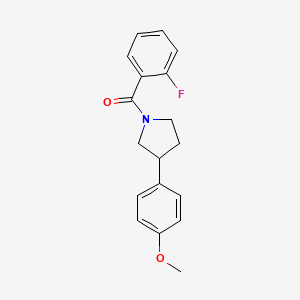

3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription. The BET family of proteins is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. Due to its ability to inhibit BET proteins, BRD4 inhibitor has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis Techniques

One area of scientific research involving the compound 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is in the exploration of its reactions and potential as a building block in organic synthesis. Studies have delved into various chemical reactions to understand and expand the utility of this compound in the synthesis of complex molecules. For instance, research has investigated its role in Eschenmoser coupling reactions, which are pivotal for constructing nitrogen-containing compounds. In one study, a brominated lactone underwent unexpected reactions under mildly basic conditions, leading to novel product formation through Eschenmoser coupling reactions, showcasing the compound's utility in synthesizing complex heterocyclic structures (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Cyclisation Reactions and Heterocycle Formation

The synthesis and application of brominated compounds like this compound have been central to the development of new cyclisation reactions. These reactions are crucial for creating heterocyclic compounds, which are a backbone of many pharmaceuticals and materials. For example, aryl radical building blocks have been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, demonstrating the compound's role in advancing synthetic methodologies for complex molecular architectures (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Anticancer Activities and Mechanisms

Research into the biological activities of brominated compounds has also highlighted their potential in therapeutic applications, particularly in cancer treatment. A novel bromophenol derivative containing an indolin-2-one moiety demonstrated significant anticancer activities against human lung cancer cell lines. The study revealed that this compound could block cell proliferation and induce cell cycle arrest through targeting cyclin D1 and CDK4, as well as induce apoptosis by activating caspase-3 and PARP, increasing the Bax/Bcl-2 ratio, and affecting the mitochondrial pathway. This underscores the compound's potential as a lead for developing new anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Bromophenols and Antioxidant Activity

Furthermore, bromophenols, related to the structural framework of the compound , have been identified as potent antioxidants. Isolated from marine algae, these compounds have shown significant antioxidant activity, which could be leveraged in developing treatments or supplements to mitigate oxidative stress-related diseases. Their efficacy in scavenging free radicals highlights the broader potential of brominated compounds in medicinal chemistry and pharmacology (Olsen, Hansen, Isaksson, & Andersen, 2013).

Propriétés

IUPAC Name |

3-bromo-2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-10-6-8-12(9-7-10)18-11(2)16(17)15-13(18)4-3-5-14(15)19/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWJJUNOYTYUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C3=C2CCCC3=O)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)

![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)

![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)

![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)

![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)